molecular formula C25H42N2O19 B034381 3-Sialyl-N-acetyllactosamine CAS No. 102490-37-9

3-Sialyl-N-acetyllactosamine

Katalognummer B034381
CAS-Nummer: 102490-37-9
Molekulargewicht: 674.6 g/mol
InChI-Schlüssel: HUNVSYPDCXFGLB-KROWHOKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Sialyl-N-acetyllactosamine is a glycan component of O-glycopeptides . It is found in the free form in human biofluids, including urine and milk, where it prevents adhesion of bacteria to urinary epithelium and inhibits enteric pathogens . It is also a low molecular weight acceptor molecule precursor of the nonreducing terminal tetrasaccharide Sda blood group structure .


Synthesis Analysis

The synthesis of 3-Sialyl-N-acetyllactosamine involves enzymatic glycosylations, which obviate the steps of protection and deprotection of the constituent monosaccharides required in a chemical synthesis . Sialyl transferases with CMP-Neu5Ac as an activated donor are used for the construction of α2-3 or α2-6 linkages to terminal galactose or N-acetylgalactosamine units . Trans-sialidases may transfer sialic acid from a sialyl glycoside to a suitable acceptor and specifically construct a Siaα2-3Gal p linkage .


Molecular Structure Analysis

The molecular formula of 3-Sialyl-N-acetyllactosamine is C25H42N2O19 . Its average mass is 674.603 Da and its monoisotopic mass is 674.238159 Da .


Physical And Chemical Properties Analysis

3-Sialyl-N-acetyllactosamine is a solid substance . It is stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

  • Large-Scale Synthesis for Pharmaceutical Evaluations : A study by Kretzschmar and Stahl (1998) in "Tetrahedron" discusses the large-scale synthesis of sialyl-LewisX, LewisX, and N-acetyllactosamine, highlighting their potential as potent selectin antagonists in pharmaceutical applications (Kretzschmar & Stahl, 1998).

  • Cancer Vaccine Development : Yule et al. (1995) in "Tetrahedron Letters" presented a method for synthesizing cancer-associated antigens using N-acetylgalactosamine, which aids in the development of cancer vaccines (Yule et al., 1995).

  • Regioselective Transglycosylation : Vetere and Paoletti (1996) achieved the complete synthesis of 3′-sialyl-N-acetyllactosamine with high regioselectivity, bypassing the need for glycosyltransferases and NDP sugars. This study was published in "FEBS Letters" (Vetere & Paoletti, 1996).

  • Enzymatic Synthesis for Selectin Ligands : Räbinä et al. (1997) in "Carbohydrate research" synthesized site-specifically alpha 1-3-fucosylated polylactosamines, useful for determining biosynthesis pathways leading to polyfucosylated selectin ligands (Räbinä et al., 1997).

  • Ultrahigh-Frequency-Acoustofluidics Technology : Gong et al. (2020) in "Catalysts" utilized Ultrahigh-Frequency-Acoustofluidics (UHFA) technology for synthesizing biotin-tagged 6′/3′-sialyl-N-acetylglucosamine. This method has potential use in influenza virus strain identification (Gong et al., 2020).

  • Synthesis Using Transformed Yeast Cells : Herrmann et al. (1995) in "Bioorganic & Medicinal Chemistry Letters" discussed using transformed yeast cells expressing β-1,4-galactosyltransferase for synthesizing N-acetyllactosamine, which is core to the anti-inflammatory agent Sialyl-LewisX (Herrmann et al., 1995).

Safety And Hazards

The safety data sheet for 3-Sialyl-N-acetyllactosamine indicates that it may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

Zukünftige Richtungen

The development of efficient strategies to synthesize biotin-tagged 6′/3′-Sialyl-N-acetyllactosamine has become necessary . Ultrahigh-frequency-acoustofluidics (UHFA), which can provide a powerful source for efficient microfluidic mixing, solid-phase oligosaccharide synthesis and one-pot multienzyme (OPME) system, are being used to develop new strategies for oligosaccharide synthesis .

Eigenschaften

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNVSYPDCXFGLB-KROWHOKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583978
Record name (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Sialyl-N-acetyllactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Sialyl-N-acetyllactosamine

CAS RN

102490-37-9, 81693-22-3
Record name (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Sialyl-N-acetyllactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
365
Citations
A Vetere, S Paoletti - FEBS letters, 1996 - Wiley Online Library
Transglycolytic synthesis of 3′‐sialyl‐N‐acetyllactosamine by sequential use of β‐galactosidase from Bacillus circulans and trans‐sialidase from Trypanosoma cruzi was described. …
Number of citations: 37 febs.onlinelibrary.wiley.com
M Karimi Alavijeh, B Zeuner, AS Meyer… - ACS Sustainable …, 2022 - ACS Publications
… This study represents a new strategy for upgrading of whey to 3′-sialyl-N-acetyllactosamine (3′-SLN) as an important structural component of glycoproteins and a receptor analog …
Number of citations: 1 pubs.acs.org
T Yamagaki, H Nakanishi - Glycoconjugate Journal, 1999 - Springer
α2-3 and α2-6 sialyl linkage types of sialyllactoses and sialyl-N-acetyllactosamines were analyzed by post-source decay (PSD) fragmentation method using matrix-assisted laser …
Number of citations: 37 link.springer.com
P Mattila, V Joutsjoki, E Kaitera, ML Majuri… - …, 1996 - academic.oup.com
… Whole yeast cells were used to synthesize a2,3-sialyl-Nacetyllactosamine from CMP-NeuNAc and N-acetyllactosamine… Synthesis of a2,3-sialyl-N-acetyllactosamine by whole yeast cells …
Number of citations: 22 academic.oup.com
CPC Soh, ASR Donald, J Feeney, WTJ Morgan… - Glycoconjugate …, 1989 - Springer
… ; 0.5% Triton X-100; 1.25 mM UDP-N-acetylgalactosamine plus 12 pM UDPN-acetyl-[14C]galactosamine (100,000 cpm/nmo[); 2.5 mM 3'-sialyllactose or 3'-sialyl-Nacetyllactosamine …
Number of citations: 17 link.springer.com
M Miyashiro, S Furuya, T Sugita - Journal of biochemistry, 2004 - academic.oup.com
… α2-3 sialyl N-acetyllactosamine was obtained from Dextra Laboratories. N-acetyllactosamine, sLe x , Le x , sialidase, and N-glycosidase F were obtained from Oxford Glycobiosystems. …
Number of citations: 8 academic.oup.com
B Schilling, S Goon, NM Samuels, SP Gaucher… - Biochemistry, 2001 - ACS Publications
… In this case, sialic acid is shown to form the trisaccharide, α2−3-sialyl-N-acetyllactosamine, the terminal portion of the major sialylated LOS glycoform of H. ducreyi. The R group attached …
Number of citations: 49 pubs.acs.org
R Agusti, VM Mendoza, C Gallo-Rodriguez… - Tetrahedron …, 2005 - Elsevier
… In vivo, 3′-sialyl-N-acetyllactosamine structures are present in mammalian glycoconjugates. We have recently shown that compounds that interact with the lactose binding site might …
Number of citations: 25 www.sciencedirect.com
P Mattila, V Joutsjoki, E Kaitera, ML Majuri, J Niittymaki… - scholar.archive.org
… Whole yeast cells were used to synthesize a2,3-sialyl-Nacetyllactosamine from CMP-NeuNAc and N-acetyllactosamine… Synthesis of a2,3-sialyl-N-acetyllactosamine by whole yeast cells …
Number of citations: 0 scholar.archive.org
M Gong, T Li, L Wu, Z Zhang, L Ren, X Duan, H Cao… - Catalysts, 2020 - mdpi.com
… In this study, biotinylated 6′- and 3′-sialyl-N-acetyllactosamine were synthesized by the … ′- and 3′-sialyl-N-acetyllactosamine due to its highly localized acoustic streaming vortices. …
Number of citations: 4 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.